molecular formula C11H16FN3 B1304260 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline CAS No. 221198-99-8

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1304260
CAS No.: 221198-99-8
M. Wt: 209.26 g/mol
InChI Key: GOPUCAPKOUZKPS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: is an organic compound with the molecular formula C₁₂H₁₈FN₃. It is a substituted aniline derivative, where the aniline ring is substituted with a fluorine atom at the third position and a 4-methylpiperazin-1-yl group at the fourth position. This compound is used as an important building block in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3-fluoroaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperazine ring play crucial roles in enhancing the binding affinity and specificity of the compound to its targets. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the 4-methylpiperazine group, which together enhance its chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUCAPKOUZKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382418
Record name 3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221198-99-8
Record name 3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (5.00 g, 20.9 mmol) (from Step A above) and 10% palladium-on-carbon (0.20 g, 0.2 mmol) in ethyl acetate (100 mL) and ethanol (50 mL) was hydrogenated at 50 psi in a Parr shaker for 4 h. The mixture was filtered through Celite™. The Celite™ was washed with ethyl acetate (50 mL) and the solvent was evaporated to give 3-fluoro-4-(4-methyl-1-piperazinyl)benzenamine as a white solid (4.05 g, 93%, mp 89–91° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (14.76 g, 61.70 mmol) in THF (80 mL) was added Pd/C (3.00 g). The reaction was stirred at rt under H2 overnight. The mixture was filtered, and the filtrate was concentrated in vacuo to give the title compound as an offwhite solid (11.99 g, 93%).
Quantity
14.76 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, 0.27 g (90.0% yield) of light brown solid is obtained from 0.2 g (0.61 mmol) of (4E)-6-iodo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and 0.15 g (0.73 mmol) of [3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amine: mp 211-212° C.; MS (ESI) m/z 507.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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